Carboxy-PEG3-t-butyl ester
Overview
Description
Carboxy-PEG3-t-butyl ester, also known as Acid-PEG3-t-butyl ester, is a PEG-based PROTAC linker . It has a molecular formula of C14H26O7 and a molecular weight of 306.35 . This compound can be used in the synthesis of PROTACs for the degradation of EGFR and inhibition of mTOR .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by a t-butyl protected carboxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis
The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The terminal carboxylic acid of this compound can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a molecular weight of 306.35 and a molecular formula of C14H26O7 . It should be stored under inert gas at -20°C to avoid light, moisture, and heat .Scientific Research Applications
1. Bioconjugation and Surface Modification
Carboxy-PEG3-t-butyl ester and related compounds are used in bioconjugation and surface modification. Duvigneau et al. (2008) demonstrated the use of tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) (PS-b-PtBA) block copolymer films for local thermal activation. This activation leads to the formation of pending carboxylic acid groups, crucial for subsequent bioconjugation with compounds like fluoresceinamine and amino end-functionalized poly(ethylene glycol) (PEG-NH2) (Duvigneau, Schönherr, & Vancso, 2008).
2. Copolymer Electrolytes in Lithium-Sulfur Batteries
In the field of energy storage, specifically lithium-sulfur batteries, a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte incorporating butyl acrylate with abundant ester groups was developed. This copolymer electrolyte aids in the dynamic-reversible adsorption of lithium polysulfides, enhancing battery performance (Cai et al., 2019).
3. Drug Delivery Systems
This compound is also integral in drug delivery systems. Ghorpade et al. (2018) used carboxymethylcellulose (CMC) - polyethylene glycol (PEG) hydrogel films crosslinked with citric acid for controlled delivery of hydrophobic drugs. The presence of PEG in these hydrogel films aids in enhanced drug loading and controlled release (Ghorpade, Yadav, Dias, Mali, Pargaonkar, Shinde, & Dhane, 2018).
4. α4 Integrin Inhibitors in Biomedicine
Smith et al. (2013) discussed the use of t-butyl esters of α4 integrin inhibitors linked to a branched PEG for achieving sustained levels and bioactivity in vivo, indicating the role of these compounds in biomedical applications (Smith, Rossiter, Semko, Xu, Quincy, Jagodziński, Dappen, Konradi, Vandevert, Garrido, Mao, San Pablo, Wipke, Dofiles, Wadsworth, Peterson, Lorenzana, Simmonds, Messersmith, Bard, Pleiss, & Yednock, 2013).
5. Polymer Synthesis and Modification
This compound plays a role in polymer science, particularly in the synthesis and modification of polymers. Nakashio and Yamamoto (1987) synthesized new peroxy esters, including t-butyl 2(carboxy)cyclohexaneperoxycarboxylate, demonstrating their use in initiating polymerization processes (Nakashio & Yamamoto, 1987).
Mechanism of Action
Target of Action
Acid-PEG3-t-butyl ester, also known as Carboxy-PEG3-t-butyl ester, is a PEG linker . The primary targets of this compound are primary amine groups . These groups are found in various biomolecules, making them a broad target for this compound.
Mode of Action
The terminal carboxylic acid of Acid-PEG3-t-butyl ester can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows the compound to link to biomolecules through the amide bond, hence its classification as a PEG linker .
Biochemical Pathways
The specific biochemical pathways affected by Acid-PEG3-t-butyl ester depend on the biomolecules it is linked to. As a PEG linker, it can be used in the synthesis of PROTACs for the degradation of EGFR and inhibition of mTOR , indicating its potential involvement in these pathways.
Pharmacokinetics
The pharmacokinetics of Acid-PEG3-t-butyl ester are influenced by its PEG spacer. The hydrophilic PEG spacer increases the compound’s solubility in aqueous media , which can enhance its bioavailability.
Result of Action
The result of Acid-PEG3-t-butyl ester’s action is the formation of a stable amide bond with primary amine groups . This allows it to link to various biomolecules, altering their properties and potentially their function. For example, it can be used to link a drug to a targeting molecule, enhancing the drug’s specificity and reducing off-target effects .
Action Environment
The action of Acid-PEG3-t-butyl ester can be influenced by environmental factors. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s action can be modulated by pH. Additionally, the presence of activators such as EDC or HATU is necessary for the compound to form an amide bond with primary amine groups .
Safety and Hazards
Future Directions
The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Carboxy-PEG3-t-butyl ester, as a compound that can be used in the synthesis of PROTACs, may have significant potential in future research and applications .
Biochemical Analysis
Biochemical Properties
The terminal carboxylic acid of Acid-PEG3-t-butyl ester can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer of Acid-PEG3-t-butyl ester increases solubility in aqueous media .
Cellular Effects
Peg derivatives are generally known to modify biomolecules, enhancing their stability and solubility . This can influence cell function by affecting the activity and localization of these biomolecules.
Molecular Mechanism
The molecular mechanism of Acid-PEG3-t-butyl ester primarily involves the formation of stable amide bonds with primary amine groups . This reaction is facilitated by activators such as EDC or DCC . The resulting amide bonds are stable, allowing the modified biomolecules to retain their enhanced solubility and stability.
Metabolic Pathways
As a PEG derivative, it is likely to be involved in reactions with primary amine groups .
Properties
IUPAC Name |
3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWZJPCGUNJFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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